molecular formula C21H20FNO4S B11050894 4-[(4-Fluoro-1-naphthyl)sulfonyl]-2-(phenoxymethyl)morpholine

4-[(4-Fluoro-1-naphthyl)sulfonyl]-2-(phenoxymethyl)morpholine

Cat. No.: B11050894
M. Wt: 401.5 g/mol
InChI Key: KVOOSOARTQFFGD-UHFFFAOYSA-N
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Description

4-[(4-Fluoro-1-naphthyl)sulfonyl]-2-(phenoxymethyl)morpholine is a complex organic compound with the molecular formula C21H20FNO4S. This compound is characterized by the presence of a morpholine ring, a phenoxymethyl group, and a sulfonyl group attached to a fluoro-substituted naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluoro-1-naphthyl)sulfonyl]-2-(phenoxymethyl)morpholine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The starting material, 4-fluoro-1-naphthalenesulfonyl chloride, is prepared by reacting 4-fluoro-1-naphthalene with chlorosulfonic acid.

    Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with morpholine in the presence of a base such as triethylamine to form the sulfonyl morpholine derivative.

    Etherification: The final step involves the reaction of the sulfonyl morpholine derivative with phenoxymethyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluoro-1-naphthyl)sulfonyl]-2-(phenoxymethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles replacing the sulfonyl group.

Scientific Research Applications

4-[(4-Fluoro-1-naphthyl)sulfonyl]-2-(phenoxymethyl)morpholine is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Fluoro-1-naphthyl)sulfonyl]-2-(phenoxymethyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The fluoro-substituted naphthalene ring enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Fluoro-1-naphthyl)sulfonyl]-n-methylglycine
  • 4-[(4-Fluoro-1-naphthyl)sulfonyl]-2-(phenoxymethyl)piperazine

Uniqueness

4-[(4-Fluoro-1-naphthyl)sulfonyl]-2-(phenoxymethyl)morpholine is unique due to its combination of a morpholine ring and a phenoxymethyl group, which provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C21H20FNO4S

Molecular Weight

401.5 g/mol

IUPAC Name

4-(4-fluoronaphthalen-1-yl)sulfonyl-2-(phenoxymethyl)morpholine

InChI

InChI=1S/C21H20FNO4S/c22-20-10-11-21(19-9-5-4-8-18(19)20)28(24,25)23-12-13-26-17(14-23)15-27-16-6-2-1-3-7-16/h1-11,17H,12-15H2

InChI Key

KVOOSOARTQFFGD-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)F)COC4=CC=CC=C4

Origin of Product

United States

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